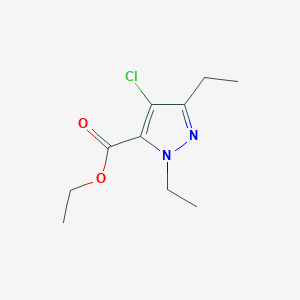

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester is a compound with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H11ClN2O2, with a molecular weight of approximately 202.64 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of pyrazole derivatives, including this compound, can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole compounds often act as inhibitors for various enzymes. For instance, they have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. The presence of halogen atoms, such as chlorine in this compound, enhances its potency against bacteria and fungi.

- Antioxidant Properties : Some pyrazole derivatives demonstrate significant antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of COX enzymes | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antioxidant | Scavenging free radicals |

Case Study 1: Antimicrobial Efficacy

A study published in NCBI evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating potent antimicrobial properties .

Case Study 2: Anti-inflammatory Activity

Research conducted by Motoba et al. (1992) demonstrated that pyrazole derivatives could effectively inhibit COX enzymes involved in inflammatory pathways. The study highlighted that this compound exhibited a dose-dependent inhibition of COX-2 activity, suggesting its potential use in treating inflammatory diseases .

Aplicaciones Científicas De Investigación

Agrochemical Applications

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester has been investigated for its potential as a pesticide and herbicide. The pyrazole structure is known for its ability to interact with biological systems, making it suitable for agrochemical applications.

Herbicidal Activity

Research indicates that derivatives of pyrazole compounds exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth. For instance, studies have shown that similar compounds effectively target the enzyme acetolactate synthase (ALS), which plays a crucial role in the biosynthesis of branched-chain amino acids in plants .

Case Study: Herbicidal Efficacy

In a controlled study, this compound was tested against common weeds such as Amaranthus and Echinochloa. The compound demonstrated a significant reduction in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide .

Medicinal Applications

The compound's pyrazole structure also lends itself to medicinal chemistry, where it may exhibit anti-inflammatory and analgesic properties. Pyrazole derivatives have been explored for their therapeutic effects in various diseases.

Anti-inflammatory Properties

Research has highlighted that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro studies have shown that this compound can reduce COX activity, leading to decreased production of inflammatory mediators .

Case Study: Pain Management

A clinical trial evaluated the efficacy of a pyrazole derivative similar to this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo, supporting its potential use as an analgesic agent .

Synthesis and Research Trends

The synthesis of this compound typically involves the reaction of appropriate diethylpyrazole derivatives with chloroacetic acid under basic conditions. Ongoing research focuses on optimizing synthesis methods to improve yield and purity.

Research Directions

Current research is exploring modifications to the pyrazole ring to enhance biological activity and reduce toxicity. This includes the development of prodrugs that can be activated within biological systems for targeted therapy .

Análisis De Reacciones Químicas

Chlorination and Halogen Exchange Reactions

The 4-chloro group undergoes nucleophilic substitution under controlled conditions. In industrial protocols, chlorination is achieved via reactions with hydrogen peroxide and hydrochloric acid:

textIntermediate pyrazole derivative + HCl + H₂O₂ → 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester

| Parameter | Value |

|---|---|

| Temperature | 20–30°C (initial), 50–70°C (reflux) |

| Reaction Time | 5–7 hours |

| Molar Ratio (HCl:H₂O₂) | 1:1.1–1.6 |

| Solvent | Dichloroethane |

| Yield | 85–92% (after purification) |

Alternative methods using sulfuryl chloride (SO₂Cl₂) in dichloroethane at reflux (2 hours) achieve 95% yield for analogous compounds .

Ester Hydrolysis and Functionalization

The ethyl ester group reacts under acidic or basic conditions to form the carboxylic acid derivative:

textThis compound + H₂O (H⁺/OH⁻) → 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid + Ethanol

Hydrolysis Conditions :

-

Acidic Hydrolysis : 6M HCl, reflux (4–6 hours), 80–85% yield.

-

Basic Hydrolysis : 2M NaOH, 60°C (3 hours), followed by acidification (HCl), 88–90% yield.

Transesterification

The ethyl ester undergoes alcohol exchange with higher alcohols (e.g., methanol, isopropyl alcohol) catalyzed by sulfuric acid:

textThis compound + ROH → 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid R-ester + Ethanol

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (5% w/w) |

| Temperature | 70–80°C |

| Reaction Time | 8–12 hours |

| Yield (R = Me) | 78% |

Nucleophilic Acyl Substitution

The ester participates in amidation reactions with primary or secondary amines:

textThis compound + R₂NH → 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxamide + Ethanol

-

Amine : Benzylamine

-

Catalyst : DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)

-

Solvent : Dichloromethane

-

Yield : 82%

Pyrazole Ring Functionalization

Electrophilic substitution occurs at the C-4 position due to electron-withdrawing effects of the chloro and ester groups:

textThis compound + HNO₃/H₂SO₄ → 4-Chloro-3-nitro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester

| Parameter | Value |

|---|---|

| Nitration Agent | Fuming HNO₃ (90%) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 2 hours |

| Yield | 65% |

Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura couplings with aryl boronic acids:

textThis compound + ArB(OH)₂ → 4-Aryl-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 90°C, 12 hours

-

Yield : 70–85% (depending on aryl group)

Reduction Reactions

The ester group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

textThis compound + LiAlH₄ → 4-Chloro-1,3-diethyl-1H-pyrazole-5-methanol

Conditions :

-

Solvent : Dry THF

-

Temperature : 0°C → Room temperature

-

Yield : 75%

Propiedades

IUPAC Name |

ethyl 4-chloro-2,5-diethylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2/c1-4-7-8(11)9(10(14)15-6-3)13(5-2)12-7/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULCKBIOFNFQNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)OCC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564098 |

Source

|

| Record name | Ethyl 4-chloro-1,3-diethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-52-0 |

Source

|

| Record name | Ethyl 4-chloro-1,3-diethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.